N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. MDL 72527 inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia.
Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.
Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo.
Brand Name:
Vulcanchem
CAS No.:
93565-01-6
VCID:
VC0004742
InChI:
InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H
SMILES:
C=C=CCNCCCCNCC=C=C.Cl.Cl
Molecular Formula:
C12H22Cl2N2
Molecular Weight:
265.22 g/mol
N1,N4-Di(buta-2,3-dien-1-yl)butane-1,4-diamine dihydrochloride
CAS No.: 93565-01-6
Cat. No.: VC0004742
Molecular Formula: C12H22Cl2N2
Molecular Weight: 265.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | MDL 72527 is a polyamine oxidase (PAO) inhibitor that inhibits spermine oxidase and N1-acetylpolyamine oxidase (IC50s = 6.1 and 0.02 µM, respectively). It does not inhibit monoamine oxidase or D-amino acid oxidase. MDL 72527 inhibits PAO-dependent H2O2 production in vitro and in vivo and is used to study the role of PAO activity in diverse models, including infection, cancer, and hyperoxia. Polyamine oxidase (POA) inhibitor. Does not inhibit monoamine oxidase or D-Amino acid oxidase. Displays anticancer and neuroprotective activity in vivo. |
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CAS No. | 93565-01-6 |
Molecular Formula | C12H22Cl2N2 |
Molecular Weight | 265.22 g/mol |
Standard InChI | InChI=1S/C12H20N2.2ClH/c1-3-5-9-13-11-7-8-12-14-10-6-4-2;;/h5-6,13-14H,1-2,7-12H2;2*1H |
Standard InChI Key | ITVRWVVFVHINOH-UHFFFAOYSA-N |
SMILES | C=C=CCNCCCCNCC=C=C.Cl.Cl |
Canonical SMILES | C=C=CCNCCCCNCC=C=C.Cl.Cl |
Appearance | Assay:≥95%A crystalline solid |
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